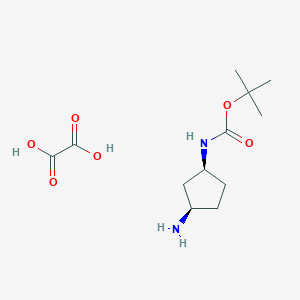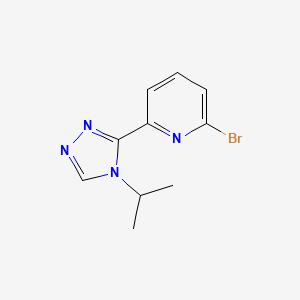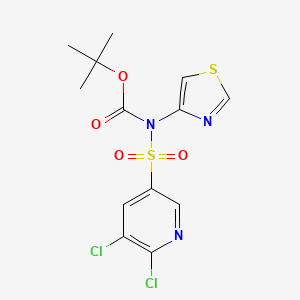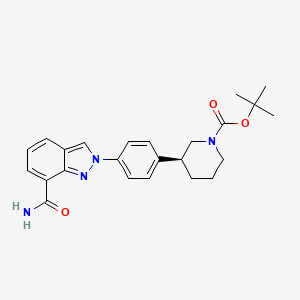
tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate: is a chemical compound that features a tert-butyl group attached to a cyclopentyl ring with an amino group at the 3-position, which is further modified with a carbamate group and oxalate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate typically involves multiple steps:
Cyclopentylamine Synthesis: : The starting material, cyclopentylamine, can be synthesized through the hydrogenation of cyclopentanone.
Protection of Amino Group: : The amino group is protected using a tert-butoxycarbonyl (Boc) group to form tert-butyl cyclopentylcarbamate .
Stereochemistry Control: : The stereochemistry at the 3-position is controlled using chiral catalysts or starting materials to ensure the (1S,3R) configuration.
Oxalate Formation: : The final step involves the formation of the oxalate salt, which can be achieved by reacting the protected amine with oxalic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. Flow chemistry techniques could be employed to streamline the process, ensuring consistent quality and yield. Additionally, the use of continuous reactors and automated systems would help in maintaining the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The oxalate group can be reduced to form the corresponding alcohol or other reduced derivatives.
Substitution: : The tert-butyl group can undergo substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, nitric acid, and various oxidizing agents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Acidic or basic conditions, along with nucleophiles, are employed for substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: : Alcohols, amines, and other reduced derivatives.
Substitution: : Substituted cyclopentyl derivatives with different functional groups.
Scientific Research Applications
Tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate: can be compared to other similar compounds, such as:
Tert-butyl cyclohexylcarbamate oxalate: : Similar structure but with a cyclohexyl ring instead of cyclopentyl.
Tert-butyl (1S,3R)-3-aminocyclopentylcarbamate chloride: : Similar structure but with a chloride counterion instead of oxalate.
Uniqueness: : The presence of the oxalate counterion and the specific stereochemistry at the 3-position make This compound unique compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYXXHMFDTHSG-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8092513.png)
![Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8092514.png)
![(5R,6S,7R)-5-(hydroxymethyl)-2-(methylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B8092524.png)
![5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B8092529.png)
![7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B8092543.png)
![Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride](/img/structure/B8092548.png)
![rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate](/img/structure/B8092559.png)

![tert-Butyl (3aR,6aR)-2-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B8092571.png)

![Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B8092580.png)
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B8092588.png)
![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B8092589.png)
